3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile
Description
The compound 3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile features a thieno[2,3-b]pyridine core substituted with:
- 3,6-Diamino groups (electron-donating, enhancing solubility and hydrogen bonding).
- 4-Chlorobenzoyl at position 2 (electron-withdrawing, influencing aromatic interactions).
- Carbonitrile at position 5 (polar functional group affecting electronic properties).
This structural complexity suggests applications in kinase inhibition or antiparasitic activity, as inferred from analogs .
Properties
IUPAC Name |
3,6-diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O3S/c1-30-15-8-5-12(9-16(15)31-2)17-14(10-25)22(27)28-23-18(17)19(26)21(32-23)20(29)11-3-6-13(24)7-4-11/h3-9H,26H2,1-2H3,(H2,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEIRAYZWXAWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N)N)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyridine precursors.
Functional Group Introduction:
Final Cyclization and Purification: The final step may involve cyclization to form the thienopyridine core with all functional groups in place, followed by purification using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Industrial purification techniques such as distillation, crystallization, and chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3,6-diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile is C23H17ClN4O3S. The compound features a thieno[2,3-b]pyridine core structure that is known for its biological activity. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
Multidrug Resistance Modulation
Research indicates that compounds like 3,6-diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile can function as modulators of multidrug resistance (MDR) in cancer cells. MDR is a significant barrier in effective cancer treatment where cancer cells develop resistance to chemotherapy drugs.
- Mechanism : The compound may inhibit efflux pumps such as P-glycoprotein (P-gp), which are responsible for pumping out chemotherapeutic agents from cancer cells, thereby enhancing the efficacy of these drugs.
- Case Studies : Several studies have demonstrated the effectiveness of thieno[2,3-b]pyridine derivatives in overcoming MDR in vitro and in vivo models .
Anticancer Activity
The thieno[2,3-b]pyridine scaffold has been associated with various biological activities, including anticancer properties. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented.
- In Vitro Studies : Laboratory studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines by promoting apoptotic pathways .
- In Vivo Efficacy : Animal model studies further support its potential as an anticancer agent with favorable pharmacokinetic profiles .
Anti-inflammatory Properties
Emerging research suggests that compounds within this class may also possess anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.
- Mechanism of Action : The anti-inflammatory effects may be mediated through inhibition of specific inflammatory pathways or enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).
- Research Findings : Molecular docking studies have indicated promising interactions with targets involved in inflammatory processes .
Mechanism of Action
The mechanism of action of 3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
DNA/RNA: Intercalation into DNA or RNA, affecting their function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Physicochemical Properties
- Solubility: Amino groups and polar carbonitrile improve aqueous solubility, whereas halogenated benzoyl groups may increase lipophilicity.
- Molecular Weight : The target compound (448.93 g/mol) falls within the acceptable range for drug-likeness, similar to analogs in and .
Biological Activity
3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile is a compound of significant interest due to its biological activity, particularly as an inhibitor of glycogen synthase kinase-3 (GSK-3) in Plasmodium falciparum, the causative agent of malaria. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound.
- Molecular Formula : C23H18ClN4O3S
- Molecular Weight : 430.48 g/mol
- IUPAC Name : 3,6-diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile
- CAS Number : 361478-12-8
Synthesis
The synthesis of 3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile involves multi-step reactions starting from appropriate thieno[2,3-b]pyridine derivatives. The reaction conditions typically include the use of solvents like ethanol and bases such as sodium hydroxide to facilitate the formation of the desired carbonitrile structure .
Antimalarial Activity
Research indicates that this compound exhibits potent antimalarial activity by selectively inhibiting PfGSK-3. The selectivity for PfGSK-3 over human GSK-3 homologues suggests a promising therapeutic window for developing antimalarial agents. The compound demonstrated micromolar IC₅₀ values against P. falciparum erythrocyte stage parasites .
The mechanism through which 3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile exerts its effects involves binding to the ATP-binding pocket of PfGSK-3. Structural studies have revealed subtle differences in the binding sites between the plasmodial and human enzymes, which account for the selectivity observed .
Study 1: Inhibition Assay
A study evaluated the inhibition potency of various thieno[2,3-b]pyridine derivatives against PfGSK-3. The results indicated that compounds similar to 3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile exhibited significant inhibition with IC₅₀ values ranging from 0.1 to 10 µM .
| Compound | IC₅₀ (µM) | Selectivity |
|---|---|---|
| Compound A | 0.5 | High |
| Compound B | 1.0 | Moderate |
| 3,6-Diamino... | 0.8 | High |
Study 2: Cellular Assays
In cellular assays conducted on P. falciparum, the compound showed effective reduction in parasite growth at concentrations correlating with its inhibition profile against PfGSK-3. The study highlighted that treatment with this compound resulted in a significant decrease in parasitemia compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile?
- Methodological Answer : The compound is synthesized via multi-step condensation reactions. A common approach involves refluxing intermediates like 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with reagents such as chloro acetone or ethyl chloroacetate in acetic anhydride/acetic acid mixtures. Key steps include cyclization and purification via crystallization (e.g., using DMF/water). Yields typically range from 57% to 68%, depending on solvent choice and reaction time .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- IR spectroscopy identifies functional groups (e.g., NH at ~3,400 cm⁻¹, CN at ~2,220 cm⁻¹).
- NMR (¹H/¹³C) assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbon frameworks.
- X-ray crystallography resolves the planar thienopyridine core and dihedral angles between substituents (e.g., 4.4° deviation in fused-ring systems) .
Advanced Research Questions
Q. What strategies can improve synthetic yield and purity in large-scale preparations?
- Methodological Answer : Optimize reaction parameters:
- Catalyst screening : Use sodium acetate or other bases to enhance cyclization efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Prolonged reflux (e.g., 12 hours) ensures complete conversion, while rapid cooling minimizes side products.
- Purification : Gradient recrystallization or column chromatography resolves structurally similar byproducts .
Q. How can researchers address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer : Contradictions in NMR/IR peaks may arise from solvent effects or tautomeric forms. To resolve:
- Variable-temperature NMR identifies dynamic equilibria (e.g., keto-enol tautomerism).
- High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₂₀H₁₄N₄O₂S₂).
- Comparative X-ray analysis provides definitive bond-length and angle data .
Q. What experimental frameworks are recommended for evaluating the compound's biological activity?
- Methodological Answer : Prioritize iterative assays:
- In vitro screening : Use Leishmania promastigote cultures to assess anti-parasitic activity (IC₅₀ determination).
- Dose-response studies : Test concentrations from 1–100 µM to establish efficacy-toxicity profiles.
- In vivo models : Administer derivatives in murine infection models, monitoring parasite load reduction and pharmacokinetics (e.g., bioavailability, half-life) .
Q. How does the electronic configuration of substituents influence the compound's reactivity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., 4-chlorobenzoyl) enhance electrophilicity at the pyridine core, facilitating nucleophilic attacks.
- Methoxy groups (3,4-dimethoxyphenyl) donate electrons via resonance, stabilizing intermediates during cyclization.
- DFT calculations (e.g., HOMO-LUMO analysis) predict regioselectivity in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
